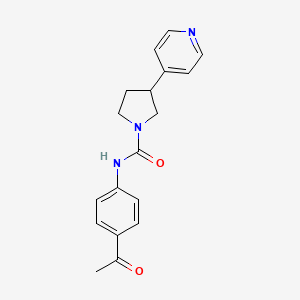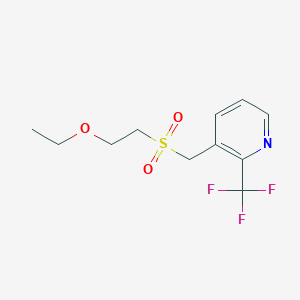
N-(4-acetylphenyl)-3-pyridin-4-ylpyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-3-pyridin-4-ylpyrrolidine-1-carboxamide, also known as APY-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(4-acetylphenyl)-3-pyridin-4-ylpyrrolidine-1-carboxamide is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell growth and survival. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, it has been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as caspases and cyclooxygenases, which are involved in apoptosis and inflammation, respectively. Furthermore, it has been found to modulate the expression of various genes involved in cell growth, survival, and inflammation.
实验室实验的优点和局限性
N-(4-acetylphenyl)-3-pyridin-4-ylpyrrolidine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It has also been found to have low toxicity levels in vitro and in vivo. However, there are also some limitations to using this compound in lab experiments. Its solubility in water is limited, which can make it difficult to administer in certain experiments. Additionally, its stability in biological systems has not been fully characterized.
未来方向
There are several future directions for the study of N-(4-acetylphenyl)-3-pyridin-4-ylpyrrolidine-1-carboxamide. One area of research is to investigate its potential as a therapeutic agent in various diseases. Another area of research is to further elucidate its mechanism of action and identify its molecular targets. Additionally, studies could be conducted to optimize its pharmacokinetic properties and improve its solubility in water. Finally, the potential for this compound to be used in combination with other drugs could also be explored.
合成方法
The synthesis of N-(4-acetylphenyl)-3-pyridin-4-ylpyrrolidine-1-carboxamide involves the reaction of 4-acetylphenylhydrazine and 3-pyridinecarboxaldehyde with pyrrolidine-1-carboxylic acid in the presence of a catalyst. The resulting compound has a molecular weight of 335.4 g/mol and a melting point of 216-218°C.
科学研究应用
N-(4-acetylphenyl)-3-pyridin-4-ylpyrrolidine-1-carboxamide has been investigated for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-(4-acetylphenyl)-3-pyridin-4-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13(22)14-2-4-17(5-3-14)20-18(23)21-11-8-16(12-21)15-6-9-19-10-7-15/h2-7,9-10,16H,8,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZBAOAHHGMXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-[3-fluoro-4-(trifluoromethyl)phenyl]urea](/img/structure/B7436556.png)
![N-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methyl]-2-pyridin-3-yloxybenzamide](/img/structure/B7436567.png)
![N-[2-methoxy-4-(methylcarbamoyl)phenyl]-3-(phenylsulfanylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7436570.png)
![2-[[2-(4-fluorophenyl)-2-methoxyacetyl]amino]-2-methyl-N-phenylpropanamide](/img/structure/B7436575.png)
![3-[(5-Bromo-3-nitropyridin-2-yl)amino]azetidine-3-carboxamide](/img/structure/B7436576.png)

![Methyl 3-[(2,5-dimethyl-1-pyrazin-2-ylpyrrole-3-carbonyl)amino]cyclobutane-1-carboxylate](/img/structure/B7436601.png)
![5-[1-(4-chloro-2-fluorophenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436608.png)
![5-[1-(2-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]-2H-tetrazole](/img/structure/B7436609.png)
![butyl 2-(7H-pyrrolo[2,3-d]pyrimidin-4-ylsulfanyl)acetate](/img/structure/B7436613.png)

![N'-[(3-aminophenyl)methyl]-N'-ethylethane-1,2-diamine](/img/structure/B7436626.png)
![N-[2-(2-aminoethoxy)ethyl]-N-methyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7436631.png)
![N-[2-(2-aminoethoxy)ethyl]-N-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B7436633.png)